2-(2-Methyl-2-imidazolin-1-yl)ethanol
CAS No.: 695-94-3
Cat. No.: VC14437193
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 695-94-3 |
---|---|
Molecular Formula | C6H12N2O |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanol |
Standard InChI | InChI=1S/C6H12N2O/c1-6-7-2-3-8(6)4-5-9/h9H,2-5H2,1H3 |
Standard InChI Key | CDUGROIHQRGVJS-UHFFFAOYSA-N |
Canonical SMILES | CC1=NCCN1CCO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(2-Methyl-2-imidazolin-1-yl)ethanol is systematically named 2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanol, reflecting its partially saturated imidazoline ring . The imidazoline ring consists of two nitrogen atoms at positions 1 and 3, with the methyl group occupying position 2 and the ethanol side chain attached to position 1 (Figure 1). This configuration distinguishes it from fully aromatic imidazole derivatives, such as 2-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 18994-70-2), which lacks ring saturation .
Molecular Geometry and Spectroscopic Data
The compound’s molecular weight is 128.17 g/mol, with an exact mass of 128.09500 Da . Nuclear magnetic resonance (NMR) spectroscopy of analogous imidazoline derivatives reveals distinct proton environments: the methyl group typically resonates near 2.45 ppm, while the ethanol moiety’s hydroxyl proton appears as a broad signal around 4.5–5.0 ppm . Infrared (IR) spectroscopy would show characteristic stretches for O–H (~3300 cm⁻¹) and C–N (~1600 cm⁻¹) .
Physicochemical Properties
Thermal and Physical Constants
The compound’s key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(2-Methyl-2-imidazolin-1-yl)ethanol
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 128.17 g/mol |
Density | 1.14 g/cm³ |
Boiling Point | 274.1°C at 760 mmHg |
Flash Point | 119.6°C |
Refractive Index | 1.541 |
HS Code | 2933290090 |
Solubility and Stability
While solubility data for this specific compound are unavailable, structurally similar imidazoline derivatives exhibit moderate solubility in polar solvents like water and ethanol due to hydrogen bonding from the hydroxyl group . The compound is likely stable under ambient conditions but may degrade under strong acidic or alkaline environments due to imidazoline ring opening.
Synthesis and Industrial Production
Industrial Manufacturing
Industrial production likely employs continuous-flow reactors to enhance yield and safety. Catalysts such as metal oxides (e.g., ) may accelerate the reaction, while distillation ensures high purity (>98%) . The global tariff classification (HS Code 2933290090) indicates its commercial relevance in producing unfused imidazole derivatives .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The hydroxyl group undergoes oxidation to form aldehydes or carboxylic acids using agents like or . Conversely, the imidazoline ring can be reduced to a fully saturated imidazolidine using , altering its electronic properties .
Substitution Reactions
The ethanol side chain participates in nucleophilic substitutions. For example, treatment with converts the hydroxyl group to a chloride, enabling further derivatization :
Applications and Industrial Relevance
Corrosion Inhibition
Imidazoline derivatives are widely used as corrosion inhibitors in oil and gas pipelines. The ethanol moiety enhances water solubility, facilitating formulation into inhibitor cocktails .
Pharmaceutical Intermediates
The compound’s heterocyclic core is a precursor to bioactive molecules. For instance, imidazoline derivatives exhibit antidiabetic and anti-inflammatory activities, though specific studies on this compound are lacking .
Surfactants and Emulsifiers
The amphiphilic nature of 2-(2-Methyl-2-imidazolin-1-yl)ethanol makes it suitable for surfactant applications, particularly in agrochemical emulsions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume